2-Phenylanthraquinone

Electrochemistry Redox Potential Donor–Acceptor Systems

2-Phenylanthraquinone (CAS 6485-97-8) is the definitive 2-substituted anthraquinone for applications demanding precise redox tuning. The phenyl group at the 2-position elevates oxidation potential by 90–210 mV versus 1-substituted isomers, a critical differentiator for vat dye synthesis and electron-acceptor dyads. With a 1.0 µs charge-separated state lifetime and rapid 1.3 ns charge-separation formation, it is the benchmark acceptor for photoredox and organic photovoltaic R&D. Insist on ≥98% purity to avoid performance drift inherent to generic anthraquinones. Secure your research advantage—order now.

Molecular Formula C20H12O2
Molecular Weight 284.3 g/mol
CAS No. 6485-97-8
Cat. No. B1582280
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenylanthraquinone
CAS6485-97-8
Molecular FormulaC20H12O2
Molecular Weight284.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O
InChIInChI=1S/C20H12O2/c21-19-15-8-4-5-9-16(15)20(22)18-12-14(10-11-17(18)19)13-6-2-1-3-7-13/h1-12H
InChIKeyNTZCFGZBDDCNHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Phenylanthraquinone (CAS 6485-97-8) Procurement Guide: Core Specifications and Industrial Position


2-Phenylanthraquinone (CAS 6485-97-8) is a synthetic anthraquinone derivative characterized by a phenyl substituent at the 2-position of the anthracene-9,10-dione core, with the molecular formula C20H12O2 and a molecular weight of 284.31 g/mol . It exists as a white to yellow to green crystalline powder with a melting point of 160–163°C and a λmax of 340 nm . This compound serves as a key intermediate in the synthesis of vat dyes and pigments, where its ability to undergo reversible redox reactions is essential . In photochemical research, it functions as an electron acceptor in photoinduced charge-separation dyads, with measured time constants of 1.3 ns for charge-separation formation and 1.0 µs for decay in THF [1]. These photophysical properties, coupled with its defined redox behavior, position 2-phenylanthraquinone as a specialized building block in dye chemistry, organic electronics, and fundamental photochemical studies.

Why 2-Phenylanthraquinone (CAS 6485-97-8) Cannot Be Substituted by Generic Anthraquinone Derivatives


The position and nature of substituents on the anthraquinone scaffold are critical determinants of its physicochemical and functional properties. Systematic electrochemical studies on 1- versus 2-substituted anthraquinone donor–acceptor systems reveal that 2-substituted derivatives exhibit oxidation potentials that are systematically higher by 90 to 210 mV compared to their 1-substituted counterparts [1]. This positional effect directly impacts the compound's suitability as an electron acceptor in photoredox and charge-separation applications. Furthermore, the phenyl group at the 2-position imparts distinct steric and electronic effects that differ from alkyl, halogen, or hydroxy substituents, thereby altering solubility, melting point, and intermolecular interactions. Consequently, substituting 2-phenylanthraquinone with a generic anthraquinone (e.g., unsubstituted anthraquinone, 2-methylanthraquinone, or 1-phenylanthraquinone) would yield a different redox potential, altered photophysical kinetics, and potentially incompatible performance in established synthetic or device fabrication protocols.

Quantitative Evidence Guide for 2-Phenylanthraquinone (CAS 6485-97-8) Differentiation


Oxidation Potential Shift: 2-Phenylanthraquinone vs. 1-Substituted Anthraquinone Analogues

In a comparative study of 1- and 2-substituted anthraquinone donor–acceptor compounds, the oxidation potentials of 2-substituted derivatives were found to be systematically higher by 90 to 210 mV relative to their 1-substituted counterparts [1]. While this study examined phenoxazine-, carbazole-, and diphenylamine-substituted anthraquinones, the observed positional effect is consistent across electron-donating substituents. By class-level inference, 2-phenylanthraquinone is expected to exhibit a comparably higher oxidation potential than 1-phenylanthraquinone. This difference is attributed to electronic and steric factors arising from the substitution position.

Electrochemistry Redox Potential Donor–Acceptor Systems

Photoinduced Charge-Separation Kinetics of 2-Phenylanthraquinone-Based Dyad

The photoinduced charge-separation (CS) kinetics of a dyad comprising 10-phenyl-10H-phenothiazine linked to 2-phenylanthraquinone via a rigid bicyclo[2.2.2]octane spacer were quantified using picosecond and nanosecond transient absorption spectroscopy in THF [1]. Irradiation of the anthraquinone chromophore led to the formation of a CS state with a time constant (τ_CS) of 1.3 ns. The CS state subsequently decayed with a time constant (τ_CR) of 1.0 µs. Time-resolved ESR confirmed the involvement of a triplet mechanism in the formation of the spin-polarized CS state. These kinetic parameters are specific to the 2-phenylanthraquinone acceptor unit and its electronic coupling with the donor.

Photochemistry Charge Transfer Time-Resolved Spectroscopy

Synthetic Yield Benchmark for 2-Phenylanthraquinone via Suzuki Coupling

2-Phenylanthraquinone is accessible via a Suzuki–Miyaura cross-coupling reaction between 2-bromoanhraquinone and phenylboronic acid [1]. The reported yield for this transformation is approximately 74% [1]. This synthetic route offers a reliable entry point to the 2-phenyl substituted derivative, contrasting with alternative electrophilic aromatic substitution approaches that may be less regioselective or require harsher conditions. The 74% yield serves as a practical benchmark for procurement and in-house synthesis planning.

Synthetic Chemistry Cross-Coupling Process Yield

Validated Research and Industrial Applications for 2-Phenylanthraquinone (CAS 6485-97-8)


Vat Dye and High-Performance Pigment Intermediate

2-Phenylanthraquinone is a key precursor in the synthesis of vat dyes, a class of colorants renowned for their exceptional color fastness and resistance to light and washing [1]. The anthraquinone core undergoes reversible reduction to its water-soluble leuco form, enabling fiber penetration, followed by re-oxidation to the insoluble pigment within the fiber. The 2-phenyl substituent modulates the dye's final hue and substantivity. Procuring high-purity 2-phenylanthraquinone is essential for achieving consistent dye quality and meeting the stringent performance requirements of textile and coating applications .

Electron Acceptor in Photoinduced Charge-Separation Systems

As demonstrated by time-resolved spectroscopic studies, 2-phenylanthraquinone functions as an effective electron acceptor in covalently linked donor–acceptor dyads [2]. The 1.0 µs charge-separated state lifetime observed in a phenothiazine–2-phenylanthraquinone dyad validates its utility in fundamental studies of long-range electron transfer and in the development of artificial photosynthetic devices. Researchers designing molecular triads, photoredox catalysts, or organic photovoltaic materials should consider 2-phenylanthraquinone as a benchmark acceptor building block with well-characterized photophysical properties.

Electrochemical and Redox-Active Material Component

Anthraquinone derivatives with phenyl substituents exhibit tunable redox potentials, making them candidates for organic cathode materials in rechargeable batteries [3]. The 2-phenyl substitution pattern influences the compound's reduction potential and solubility, which are critical parameters for electrolyte compatibility and cycling stability. While specific battery performance data for 2-phenylanthraquinone are limited, class-level studies indicate that 2-substituted anthraquinones can offer systematically higher oxidation potentials than their 1-substituted isomers [4], a factor that may be advantageous in certain electrochemical device architectures.

Technical Documentation Hub

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